![molecular formula C10H12O4S B159314 3-[(4-Methylphenyl)sulfonyl]propanoic acid CAS No. 10154-76-4](/img/structure/B159314.png)
3-[(4-Methylphenyl)sulfonyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Methylphenyl)sulfonyl]propanoic acid” is a compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 g/mol . This compound belongs to the class of organic compounds known as phenylpropanoic acids .
Synthesis Analysis
The synthesis of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was reported in a study . The process involved adding Na2CO3 solution to cysteine in H2O at -5 to -10 degrees Celsius, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour .
Molecular Structure Analysis
The InChI code for “3-[(4-Methylphenyl)sulfonyl]propanoic acid” is 1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O .
Physical And Chemical Properties Analysis
“3-[(4-Methylphenyl)sulfonyl]propanoic acid” has a molecular weight of 228.27 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its topological polar surface area is 79.8 Ų .
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Derivative Studies One area of research focuses on the development of synthetic routes towards derivatives of 3-[(4-Methylphenyl)sulfonyl]propanoic acid, demonstrating the compound's utility in creating pseudo-dipeptides with interesting conformational properties. This includes strategies for imination, employing reagents like O-(mesitylsulfonyl)hydroxylamine and iminoiodane, highlighting the compound's relevance in the synthesis of complex molecules that exhibit intramolecular hydrogen bonds, except in the case of proline derivatives (Tye & Skinner, 2002).
Catalysis and Molecular Interaction Research on 3-[(4-Methylphenyl)sulfonyl]propanoic acid derivatives extends to their use in catalysis, as demonstrated by studies on sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester. This compound acts as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showing high yields and the potential for multiple reuse without losing catalytic activity, indicating its significance in sustainable chemical processes (Tayebi et al., 2011).
Antimicrobial Applications Further investigation into the compound's derivatives reveals their application in antimicrobial studies. For example, the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown potential biological activities, with specific compounds exhibiting high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This highlights the role of 3-[(4-Methylphenyl)sulfonyl]propanoic acid derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Pharmaceutical Synthesis The compound and its derivatives are also explored in the pharmaceutical sector. Research on the decarboxylative radical sulfonylation with sulfinates underlines the importance of these compounds in synthesizing sulfones, key motifs in pharmaceuticals and agrochemicals. This innovative approach enables the late-stage modification of complex natural products and bioactive pharmaceuticals, demonstrating the compound's versatility and potential in drug development (He et al., 2020).
Enantioseparation and Chromatography Enantioseparation of isomers of 2-(methylphenyl)propanoic acids, including 3-[(4-Methylphenyl)sulfonyl]propanoic acid, through countercurrent chromatography showcases the compound's application in achieving high-purity enantiomers. This process is crucial for the pharmaceutical industry, where the purity and specific activity of enantiomers can significantly affect drug efficacy and safety (Jin et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLEMZJRUFEKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354738 |
Source


|
| Record name | 3-[(4-methylphenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)sulfonyl]propanoic acid | |
CAS RN |
10154-76-4 |
Source


|
| Record name | 3-[(4-methylphenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylbenzenesulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
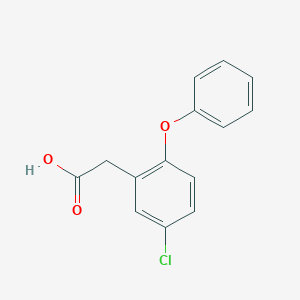
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)
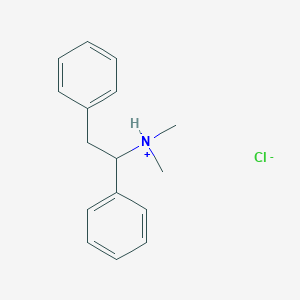
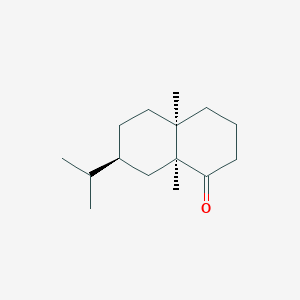
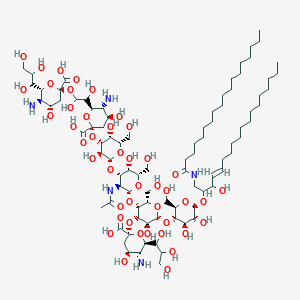

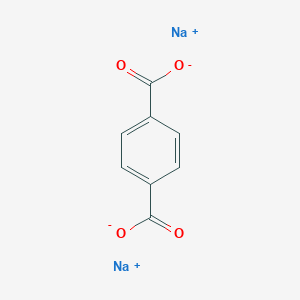
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

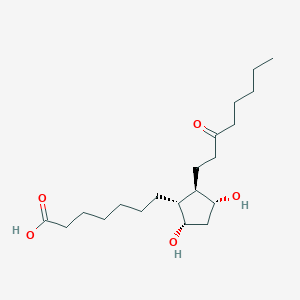


![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)